molecular formula C7H10BrNS B3031862 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine CAS No. 78909-24-7

1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine

Cat. No. B3031862
Key on ui cas rn: 78909-24-7
M. Wt: 220.13 g/mol
InChI Key: FKYQUCSVRWXPKO-UHFFFAOYSA-N
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Patent
US08481533B2

Procedure details

To a mixture of 4-bromothiophene-2-carbaldehyde (1.91 g, 10 mmol) and dimethylamine (2 M in THF, 7.5 mL, 15 mmol) in DCE (30 mL) was added NaBH(OAc)3 (2.65 g, 12.5 mmol), followed by AcOH (0.2 mL). After addition, the resulting mixture was stirred O/N at rt. The reaction was quenched with sat. NaHCO3 (20 mL) and brine, and was then extracted with EtOAc (100 mL+30 mL). The solvents were removed in vacuo to afford the crude title compound as a light yellow liquid (1.70 g, 77%). 1H NMR (400 MHz, CDCl3) δ 7.15 (s, 1H), 6.84 (s, 1H), 3.60 (s, 2H), 2.29 (s, 6H); MS ESI 219.7 [M+H]+, calcd for [C7H10BrNS+H]+ 220.0.
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=O)[S:5][CH:6]=1.[CH3:9][NH:10][CH3:11].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].CC(O)=O>ClCCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][N:10]([CH3:11])[CH3:9])[S:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
CNC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.65 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred O/N at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NaHCO3 (20 mL) and brine
EXTRACTION
Type
EXTRACTION
Details
was then extracted with EtOAc (100 mL+30 mL)
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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